
N-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)tridecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)tridecanamide is a chemical compound with the molecular formula C23H31NO4 and a molecular weight of 385.4965 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with hydroxy and oxo groups, and a tridecanamide side chain.
Vorbereitungsmethoden
The synthesis of N-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)tridecanamide typically involves the condensation of 3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl derivatives with tridecanoic acid or its derivatives under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)tridecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers.
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)tridecanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of N-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)tridecanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and oxo groups can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function. Pathways involved may include oxidative stress response and signal transduction .
Vergleich Mit ähnlichen Verbindungen
N-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)tridecanamide can be compared with other similar compounds, such as:
3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl acetate: Similar structure but with an acetate group instead of the tridecanamide side chain.
N-(1,4-Dihydro-3-hydroxy-1,4-dioxo-2-naphthyl)tridecanamide: A structural isomer with different positioning of the hydroxy and oxo groups.
Eigenschaften
CAS-Nummer |
22158-00-5 |
|---|---|
Molekularformel |
C23H31NO4 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N-(1-hydroxy-3,4-dioxonaphthalen-2-yl)tridecanamide |
InChI |
InChI=1S/C23H31NO4/c1-2-3-4-5-6-7-8-9-10-11-16-19(25)24-20-21(26)17-14-12-13-15-18(17)22(27)23(20)28/h12-15,26H,2-11,16H2,1H3,(H,24,25) |
InChI-Schlüssel |
LIMHNJZGZHZCQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)NC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)

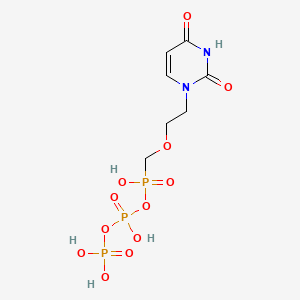
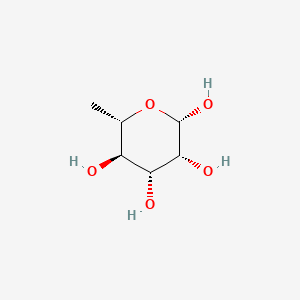
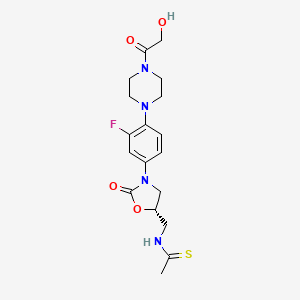
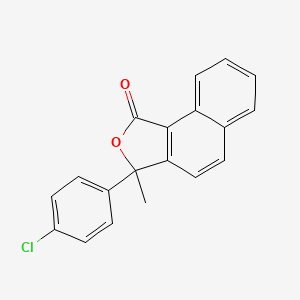
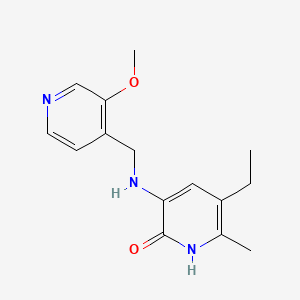
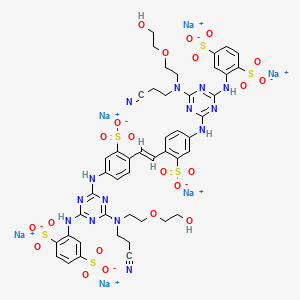


![Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate](/img/structure/B12793110.png)


